1-Naphthalenesulfonic acid, 3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-
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Overview
Description
1-Naphthalenesulfonic acid, 3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro- is a synthetic compound commonly used in scientific research. It is a diazo dye that is often used as a pH indicator, and also has a range of other applications in the laboratory.
Mechanism Of Action
The mechanism of action of 1-Naphthalenesulfonic acid, 3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro- is not fully understood. However, it is believed to act as a pH indicator by changing color in response to changes in pH.
Biochemical And Physiological Effects
There is limited information on the biochemical and physiological effects of 1-Naphthalenesulfonic acid, 3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-. However, it is not commonly used in biological systems due to its potential toxicity.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Naphthalenesulfonic acid, 3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro- in lab experiments is its ability to act as a pH indicator. It is also relatively easy to synthesize. However, its potential toxicity and limited use in biological systems are significant limitations.
Future Directions
There are a number of potential future directions for research into 1-Naphthalenesulfonic acid, 3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-. One area of interest could be in the development of more efficient synthesis methods. Additionally, further research could be conducted into its potential applications in biological systems. Finally, there may be potential for the development of new derivatives of the compound with improved properties and reduced toxicity.
Synthesis Methods
The synthesis of 1-Naphthalenesulfonic acid, 3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro- can be achieved through a number of methods. One of the most common methods is through the reaction of 1-naphthylamine with sodium nitrite and hydrochloric acid, followed by reaction with 2-naphthol. The resulting product is then sulfonated to yield the final compound.
Scientific Research Applications
1-Naphthalenesulfonic acid, 3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro- has a range of applications in scientific research. It is commonly used as a pH indicator, with a transition range between pH 1.2 and 2.8. It is also used in the analysis of amino acids and proteins, as well as in the determination of trace amounts of copper.
properties
CAS RN |
16279-54-2 |
---|---|
Product Name |
1-Naphthalenesulfonic acid, 3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro- |
Molecular Formula |
C20H13N3O7S |
Molecular Weight |
439.4 g/mol |
IUPAC Name |
3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]-7-nitronaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H13N3O7S/c24-16-8-5-11-3-1-2-4-13(11)19(16)21-22-20-14-7-6-12(23(26)27)9-15(14)18(10-17(20)25)31(28,29)30/h1-10,24-25H,(H,28,29,30) |
InChI Key |
SXYCCJAPZKHOLS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)O)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)O)[N+](=O)[O-])O |
Other CAS RN |
16279-54-2 |
Related CAS |
3618-58-4 (mono-hydrochloride salt) 75790-88-4 (mono-potassium salt) |
synonyms |
diamond black eriochrome black A eriochrome black A, monopotassium salt eriochrome black A, monosodium salt |
Origin of Product |
United States |
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